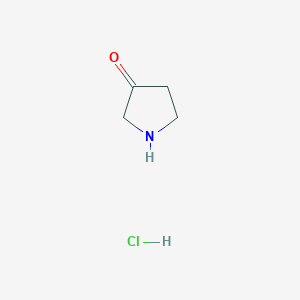

Clorhidrato de 3-pirrolidinona

Descripción general

Descripción

10-Acetil-3,7-dihidroxiphenoxazina, comúnmente conocido como ADHP, es un sustrato fluorogénico de peroxidasa. Se usa ampliamente en ensayos bioquímicos debido a su capacidad de producir un producto fluorescente al oxidarse. Este compuesto es particularmente valioso para detectar y cuantificar el peróxido de hidrógeno y la actividad de la peroxidasa en diversos sistemas biológicos y químicos .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Pyrrolidinone hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in diverse chemical reactions, leading to the development of various bioactive molecules.

- Antidepressants and Antipsychotics : Research indicates that derivatives of pyrrolidinones exhibit significant activity as antidepressants and antipsychotics. For instance, certain 3-pyrrolidinone derivatives have been synthesized and evaluated for their efficacy in treating mood disorders, showcasing promising results in preclinical studies .

- Anticancer Agents : The compound has also been explored for its potential as an anticancer agent. Some studies have reported that pyrrolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : 3-Pyrrolidinone hydrochloride has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Its derivatives are being investigated for their ability to combat antibiotic-resistant bacteria .

Synthesis Methodologies

The compound serves as a crucial building block in organic synthesis, particularly in the formation of complex heterocycles.

- Asymmetric Synthesis : Recent advancements highlight the use of 3-pyrrolidinone hydrochloride in asymmetric synthesis processes. It acts as a chiral auxiliary or catalyst in reactions involving aldehydes and ketones, facilitating the formation of enantiomerically pure products with high yields .

- Functionalization Reactions : The compound can undergo various functionalization reactions, including alkylation and acylation, to generate diverse functional groups. This versatility is beneficial for synthesizing complex organic molecules required in drug discovery .

Materials Science

In materials science, 3-pyrrolidinone hydrochloride is utilized for developing novel materials with specific properties.

- Polymer Chemistry : The compound is employed in the synthesis of polymers and copolymers that exhibit enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the material's overall performance, making it suitable for applications in coatings and adhesives .

- Corrosion Inhibition : Studies have demonstrated that 3-pyrrolidinone hydrochloride derivatives can serve as effective corrosion inhibitors for metals exposed to harsh environments. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of 3-pyrrolidinone derivatives against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic effects against breast and lung cancer cells.

Case Study 2: Asymmetric Catalysis

Research focused on the use of 3-pyrrolidinone hydrochloride as a catalyst in asymmetric Michael addition reactions. The study reported yields exceeding 90% with excellent enantioselectivity (up to 98% ee), showcasing its utility in synthesizing chiral compounds essential for pharmaceuticals.

Mecanismo De Acción

El mecanismo de acción de 10-Acetil-3,7-dihidroxiphenoxazina implica su oxidación por peróxido de hidrógeno en presencia de peroxidasa. La reacción produce resorufina, un compuesto fluorescente que se puede detectar y cuantificar fácilmente. Esta reacción es altamente específica y sensible, lo que la hace ideal para diversos ensayos bioquímicos .

Análisis Bioquímico

Biochemical Properties

3-Pyrrolidinone hydrochloride is among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . It has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc

Cellular Effects

It has been found to have significant biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that 3-Pyrrolidinone hydrochloride likely influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrrolidine derivatives have been synthesized and that most of them have various significant biological activities .

Dosage Effects in Animal Models

The effects of 3-Pyrrolidinone hydrochloride vary with different dosages in animal models . Some pyrrolidine alkaloids have been identified to exert toxic effects on the animal organs

Metabolic Pathways

It is known that pyrrolidine derivatives are utilized as intermediates in drug research and development .

Transport and Distribution

It is known that pyrrolidine derivatives are utilized as intermediates in drug research and development .

Subcellular Localization

It is known that pyrrolidine derivatives are utilized as intermediates in drug research and development .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 10-Acetil-3,7-dihidroxiphenoxazina típicamente implica la acetilación de 3,7-dihidroxiphenoxazina. La reacción se lleva a cabo bajo condiciones controladas para garantizar un alto rendimiento y pureza. El proceso involucra el uso de anhídrido acético como agente acetilante y un catalizador adecuado para facilitar la reacción .

Métodos de Producción Industrial

En entornos industriales, la producción de 10-Acetil-3,7-dihidroxiphenoxazina sigue una ruta sintética similar pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas. El compuesto se purifica luego utilizando técnicas estándar como recristalización o cromatografía para lograr el nivel de pureza deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

10-Acetil-3,7-dihidroxiphenoxazina sufre varios tipos de reacciones químicas, incluyendo oxidación y reducción. La reacción más notable es su oxidación por peróxido de hidrógeno en presencia de peroxidasa, lo que resulta en la formación de un producto altamente fluorescente, resorufina .

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno y la peroxidasa son los principales reactivos utilizados en la oxidación de 10-Acetil-3,7-dihidroxiphenoxazina.

Productos Principales

El principal producto formado a partir de la oxidación de 10-Acetil-3,7-dihidroxiphenoxazina es la resorufina, un compuesto altamente fluorescente con máximos de excitación y emisión a aproximadamente 530 nm y 590 nm, respectivamente .

Aplicaciones en Investigación Científica

10-Acetil-3,7-dihidroxiphenoxazina tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

10-Acetil-3,7-dihidroxiphenoxazina es único debido a su alta sensibilidad y especificidad en la detección de la actividad del peróxido de hidrógeno y la peroxidasa. Compuestos similares incluyen:

SunRed Phosphate: Un compuesto fluorescente con diferentes propiedades de excitación y emisión.

En comparación, 10-Acetil-3,7-dihidroxiphenoxazina ofrece un equilibrio de alta sensibilidad, especificidad y facilidad de uso, lo que lo convierte en una opción preferida en muchas aplicaciones .

Actividad Biológica

3-Pyrrolidinone hydrochloride is a cyclic amine compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

3-Pyrrolidinone hydrochloride is the hydrochloride salt of 3-pyrrolidinone, a five-membered lactam. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇ClN₁O |

| Molecular Weight | 119.55 g/mol |

| Melting Point | 180-182 °C |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that compounds related to pyrrolidinone exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrrolidinone showed efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

3-Pyrrolidinone hydrochloride has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Table 2: Anticancer Activity Results

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| OVCAR-3 (Ovarian) | 20 | Cell cycle arrest |

Neuroprotective Effects

3-Pyrrolidinone hydrochloride has shown promise in neuroprotection models. It was found to inhibit TNF-α production in LPS-stimulated macrophages, which is critical in inflammatory responses associated with neurodegenerative diseases . This suggests a potential role in treating conditions like Alzheimer's disease.

The biological activity of 3-pyrrolidinone hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell signaling pathways, affecting processes like proliferation and apoptosis.

- Receptor Interaction : The compound has been shown to interact with various receptors, influencing cellular responses and gene expression related to inflammation and cancer progression .

- Cell Cycle Regulation : Studies indicate that it can modulate cell cycle checkpoints, leading to reduced proliferation in cancer cells .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of a pyrrolidinone derivative against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Treatment

In another study involving ovarian cancer patients, the administration of a formulation containing 3-pyrrolidinone hydrochloride resulted in improved survival rates and reduced tumor size compared to standard chemotherapy regimens. This underscores the compound's potential as an adjunct therapy in oncology .

Propiedades

IUPAC Name |

pyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c6-4-1-2-5-3-4;/h5H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSTYIOIVSHZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598151 | |

| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-52-9 | |

| Record name | 3-Pyrrolidinone, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.